CID 78060613

Description

CID 78060613 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. CIDs are small molecules designed to induce proximity between two proteins or domains, enabling precise control over biological processes such as protein localization, signaling, and enzymatic activity . This compound may share characteristics with other CIDs, such as photocleavable or cell-permeable properties, which are critical for applications in chemical biology and targeted therapeutics. Analytical techniques like collision-induced dissociation (CID) mass spectrometry (MS) are often employed to characterize such compounds, as seen in studies on ginsenosides and oligonucleotides .

Properties

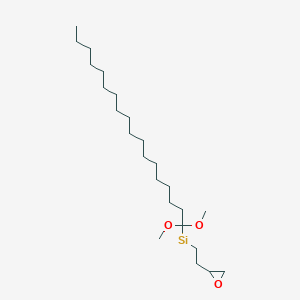

Molecular Formula |

C24H48O3Si |

|---|---|

Molecular Weight |

412.7 g/mol |

InChI |

InChI=1S/C24H48O3Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24(25-2,26-3)28-21-19-23-22-27-23/h23H,4-22H2,1-3H3 |

InChI Key |

RKXWJJNZAFOTFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(OC)(OC)[Si]CCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060613 involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The industrial methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

CID 78060613 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using various oxidizing agents.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Scientific Research Applications

CID 78060613 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78060613 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78060613 with analogous compounds focuses on structural features, functional efficacy, and experimental applications. Below is a synthesis of findings from diverse sources:

Table 1: Key Parameters for Comparison

Structural and Functional Insights

Photocleavable CIDs : Unlike this compound (hypothesized to be photocleavable), biotinylated α-methylnitrobenzylrapamycin requires extracellular photolysis for activation, limiting its utility in intracellular applications . This compound may overcome this by integrating intrinsic photocleavable groups for direct intracellular control.

Cell Permeability : Current cell-permeable CIDs are rare, with most requiring chemical modifications (e.g., biotin tags) for delivery. This compound could fill this gap if designed for passive diffusion across membranes .

Research Findings

- Mass Spectrometry: this compound’s characterization likely employs CID-MS techniques, similar to ginsenoside analysis, where structural elucidation relies on fragmentation patterns .

- Charge State and Stability : Studies on oligonucleotides demonstrate that CID voltage and charge state significantly impact fragmentation efficiency, a consideration for optimizing this compound’s analytical protocols .

- Clinical Relevance: While probiotics and drugs like loperamide are frontline treatments for chemotherapy-induced diarrhea (CID), small-molecule CIDs could offer novel mechanisms for targeting intracellular pathways implicated in this condition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.